molecular formula C15H13F7N2O3 B5129422 ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate

ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate

Cat. No.: B5129422
M. Wt: 402.26 g/mol
InChI Key: SORCGMGOLHXAQI-UHFFFAOYSA-N
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Description

Ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group, a hydroxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate with 1,1,2,2,3,3,3-heptafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxy group

    Substitution: Formation of substituted derivatives with nucleophiles

Scientific Research Applications

Ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorinated alkyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrrole-2-carboxylate: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.

    5-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: Contains a pyrimidinedione ring and a methyl group, differing in both ring structure and substituents.

The uniqueness of this compound lies in its specific combination of functional groups and fluorinated alkyl chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F7N2O3/c1-2-27-11(25)24-12(26,13(16,17)14(18,19)15(20,21)22)8-10(23-24)9-6-4-3-5-7-9/h3-7,26H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCGMGOLHXAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(CC(=N1)C2=CC=CC=C2)(C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F7N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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